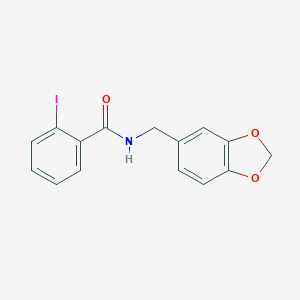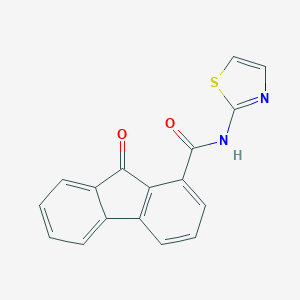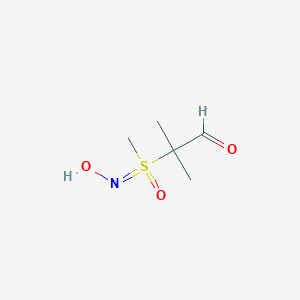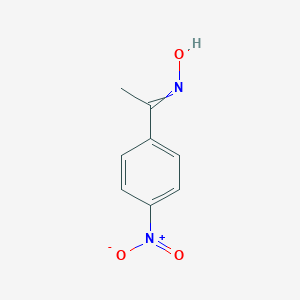![molecular formula C16H14N2O4S2 B225897 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 5788-64-7](/img/structure/B225897.png)
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, commonly known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. G9a is an enzyme responsible for the methylation of lysine 9 on histone H3 (H3K9), a modification associated with gene repression. BIX-01294 has been shown to inhibit G9a activity and reduce H3K9 methylation, leading to the activation of certain genes.
Mécanisme D'action
BIX-01294 inhibits G9a by binding to its SET domain, which is responsible for its methyltransferase activity. The binding of BIX-01294 to G9a prevents the enzyme from methylating 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, leading to the activation of certain genes. BIX-01294 has been shown to be highly selective for G9a, with little to no activity against other histone methyltransferases.
Biochemical and Physiological Effects
BIX-01294 has been shown to have several biochemical and physiological effects. It has been shown to reduce 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide methylation and activate the expression of certain genes. BIX-01294 has also been shown to induce differentiation in embryonic stem cells and reduce cancer cell proliferation. In addition, BIX-01294 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIX-01294 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for G9a, making it a useful tool for investigating the role of G9a in various biological processes. However, BIX-01294 has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, BIX-01294 has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for research on BIX-01294. One area of interest is the role of G9a in neurodegenerative diseases such as Alzheimer's disease. BIX-01294 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of interest is the development of more potent and selective inhibitors of G9a. BIX-01294 is highly selective for G9a, but it has relatively low potency. Developing more potent inhibitors could lead to more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of BIX-01294 was first reported by Kubicek et al. in 2007. The synthesis involves the reaction of 2-aminobenzo[d]thiazole with 6-bromomethyl-2-methoxybenzoic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then treated with ammonia to yield BIX-01294. The final product is a white solid with a molecular weight of 369.44 g/mol.
Applications De Recherche Scientifique
BIX-01294 has been widely used in scientific research to investigate the role of G9a in various biological processes. It has been shown to induce differentiation in embryonic stem cells by activating the expression of certain genes. BIX-01294 has also been used to study the role of G9a in cancer, as G9a is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Inhibition of G9a by BIX-01294 has been shown to reduce cancer cell proliferation and induce apoptosis.
Propriétés
Numéro CAS |
5788-64-7 |
|---|---|
Nom du produit |
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
Formule moléculaire |
C16H14N2O4S2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-13-6-4-3-5-11(13)15(19)18-16-17-12-8-7-10(24(2,20)21)9-14(12)23-16/h3-9H,1-2H3,(H,17,18,19) |
Clé InChI |
QBKWSDDPQPWLIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)






